[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seco Rapamycin Sodium Salt is a degradation product of rapamycin, a natural macrolide immunosuppressant. This compound results from the ester hydration followed by dehydration of rapamycin. It has significantly lower potency compared to rapamycin, with less than 4% of the potency in a thymocyte proliferation assay . Despite its lower potency, seco rapamycin sodium salt mimics rapamycin in its ability to inhibit the proteasome .
Preparation Methods
Seco Rapamycin Sodium Salt is synthesized through the nonenzyme-dependent degradation of rapamycin. The process involves ester hydration followed by dehydration . Industrial production methods typically involve the controlled degradation of rapamycin under specific conditions to yield seco rapamycin sodium salt. The compound is then purified to achieve the desired purity levels for research and industrial applications .
Chemical Reactions Analysis
Seco Rapamycin Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Seco Rapamycin Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference compound in the study of rapamycin degradation products and their chemical properties.
Mechanism of Action
Seco Rapamycin Sodium Salt exerts its effects by inhibiting the proteasome, similar to rapamycin . it poorly activates the mechanistic target of rapamycin (mTOR) pathway . The compound is secreted from cells by P-glycoprotein and metabolized to a common dihydro species . The molecular targets and pathways involved include the proteasome and the mTOR signaling pathway .
Comparison with Similar Compounds
Seco Rapamycin Sodium Salt is compared with other similar compounds, such as:
Rapamycin: The parent compound, which is a potent immunosuppressant and mTOR activator.
Sirolimus: Another derivative of rapamycin with similar immunosuppressive properties.
Everolimus: A derivative of rapamycin used in cancer therapy and transplant medicine.
Seco Rapamycin Sodium Salt is unique in its significantly lower potency and its specific degradation pathway from rapamycin .
Properties
Molecular Formula |
C51H78NNaO13 |
---|---|
Molecular Weight |
936.2 g/mol |
IUPAC Name |
sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19Z,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19-,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1 |
InChI Key |
DNMSBJYMPJMFNS-ZBBXENRDSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C\[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+] |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.